1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride is a chemical compound with the molecular formula CHClNO and a molecular weight of approximately 218.68 g/mol. It is classified as a spirocyclic compound, featuring a unique structural motif where two nitrogen atoms are integrated into a spirocyclic framework. This compound is known for its potential applications in medicinal chemistry and organic synthesis.
The synthesis of 1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride typically involves multi-step organic reactions that include cyclization processes. One common approach is through the reaction of suitable precursors that contain both carbonyl and amine functionalities.
A general synthetic route may include:
The specifics of these methods can vary based on the desired purity and yield of the final product .
The molecular structure of 1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride features a spirocyclic arrangement with two nitrogen atoms incorporated into the ring system. The compound contains two carbonyl groups located at positions 5 and 9 of the undecane framework.
C1CCC2(NC(=O)C(=O)N(C2=C1)C)C
.1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride can undergo various chemical reactions typical for spirocyclic compounds:
These reactions are influenced by factors such as solvent choice, temperature, and reaction time, which must be optimized for maximum yield and selectivity .
The mechanism of action for 1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride in biological systems is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures may exhibit anticonvulsant properties by modulating neurotransmitter systems or inhibiting specific enzymes involved in neurotransmission . Further studies are required to clarify its exact mechanisms.
Relevant data regarding its physical properties can be sourced from chemical databases and supplier specifications .
1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride has several potential applications:
Research continues to explore its full range of applications across various scientific fields .
The 1,4-diazaspiro[5.5]undecane-5,9-dione hydrochloride exemplifies a privileged scaffold in drug design due to its spirocyclic architecture and multifunctional pharmacophores. Its core structure features two piperidine rings fused at a central spiro carbon atom (position 9), forming a rigid three-dimensional framework. This configuration enforces conformational restraint, enhancing target selectivity and metabolic stability compared to planar heterocycles [4]. The presence of two carbonyl groups (at C-5 and C-9) enables hydrogen bonding with biological targets, while the hydrochloride salt improves aqueous solubility—critical for bioavailability [5].
Structurally, the compound exists as a light-red to brown solid under ambient conditions, with a molecular weight of 218.68 g/mol (C₉H₁₅ClN₂O₂) [3]. Its zwitterionic character arises from the protonated secondary amine and the carbonyl groups, allowing interactions with diverse enzymes and receptors. Notably, Pfizer’s research on analogous 1,9-diazaspiro[5.5]undecan-2-ones demonstrated nanomolar inhibition of acetyl-CoA carboxylase (ACC), validating the scaffold’s utility in metabolic disorders [4]. The spatial orientation of the diazaspiro core also mimics peptide turn motifs, facilitating its incorporation into protease inhibitors or GPCR modulators.
Table 1: Structural Features and Their Functional Roles
Structural Element | Role in Drug Design |
---|---|
Spirocyclic Carbon (C-9) | Imparts 3D rigidity; reduces entropic penalty in target binding |
Carbonyl Groups (C-5, C-9) | Serve as H-bond acceptors; enhance interactions with catalytic sites of enzymes |
Piperidine Nitrogens | Enable salt formation (e.g., HCl) for improved solubility; participate in cation-π interactions |
Molecular Weight (218.68 g/mol) | Balances lipophilicity and permeability for optimal ADME properties |
The synthetic exploration of spiro[5.5]undecane derivatives began in the mid-20th century, driven by interest in natural product mimics and steroid analogs. Early routes relied on cyclohexanone annulations or intramolecular Dieckmann condensations, which suffered from low yields and harsh conditions [4]. The specific derivative 1,4-diazaspiro[5.5]undecane-5,9-dione hydrochloride (CAS 1263475-13-3) emerged prominently in the 2010s, coinciding with advances in spirocyclic functionalization. Key milestones include Pfizer’s 2017 development of diazaspiro ACC inhibitors for obesity and diabetes, which underscored the scaffold’s therapeutic relevance [4].
Commercial availability expanded post-2015, with suppliers like AstaTech, BLD Pharmatech, and Toronto Research Chemicals offering the compound for drug discovery. This accessibility fueled diversification: Anticonvulsant studies in 2014 incorporated aryl-substituted variants (e.g., 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones), demonstrating efficacy against pentylenetetrazole-induced seizures [7]. The synonym landscape reflects its interdisciplinary utility—alternate names include ACT08077 and AK140780, used interchangeably in pharmacological and synthetic contexts [3].
Table 2: Historical Synthesis Milestones
Time Period | Synthetic Advance | Impact |
---|---|---|
Pre-2010 | Classical cyclohexanone Strecker synthesis | Limited to unsubstituted spirocores; low functionalization |
2010–2015 | Phase-transfer alkylation of imide intermediates | Enabled N-9 derivatization (e.g., aralkyl groups) [7] |
Post-2015 | Acid-mediated cyclization of N-cyanomethyl precursors | Achieved higher purity (>97%) and scalability [3] |
This compound serves as a versatile synthon for nitrogen-rich spirocycles, enabling modular construction of complex pharmaceuticals. Its synthetic value derives from three reactive sites: (1) the imide carbonyls, amenable to nucleophilic addition or reduction; (2) the secondary amines, facilitating N-alkylation/acylation; and (3) the spiro carbon, susceptible to ring-expansion under electrophilic catalysis [7].
Notable transformations include:
Industrial-scale synthesis typically employs a four-step sequence: (i) Strecker reaction of cyclohexanone with KCN/aniline; (ii) partial hydrolysis to the carboxamide; (iii) N-cyanomethylation; and (iv) HCl-mediated cyclization. This route achieves ∼97% purity, as verified by suppliers like AstaTech [3]. Recent innovations focus on green chemistry adaptations, such as aqueous-phase cyclizations, reducing reliance on organic solvents.
Table 3: Key Synthetic Routes and Applications
Reaction Type | Conditions | Products/Applications |
---|---|---|
N-Alkylation | Aralkyl halide, K₂CO₃, PTC | Anticonvulsant precursors (e.g., compound 6m–x) [7] |
Tetrazole Formation | NaN₃, AlCl₃, DMF, 100°C | Bioisosteres for carboxylic acids; enhanced CNS penetration |
Spiroannulation | Electrophiles (e.g., R⁺)/BF₃·Et₂O | Arene-fused analogs for ACC inhibition [4] |
Table 4: Nomenclature of 1,4-Diazaspiro[5.5]undecane-5,9-dione Hydrochloride
Nomenclature Type | Name |
---|---|
IUPAC Name | 1,4-diazaspiro[5.5]undecane-5,9-dione hydrochloride |
CAS Registry Number | 1263475-13-3 |
Common Synonyms | ATE361619551; SureCN1445218; ACT08077; AK140780 |
Molecular Formula | C₉H₁₅ClN₂O₂ |
SMILES | C1CC2(CCC1=O)C(=O)NCCN2.Cl |
InChIKey | ATPUMHXZNOXRCY-UHFFFAOYSA-N |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1